molecular formula C33H45N5O9 B608263 维匹维替特四乙烷连接剂 CAS No. 1703768-74-4

维匹维替特四乙烷连接剂

货号 B608263
CAS 编号: 1703768-74-4
分子量: 655.75
InChI 键: JHWCOTSIOATVKA-UIGMUVSQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Vipivotide tetraxetan, also known as PSMA-617, is a chemically modified inhibitor of the prostate-specific membrane antigen (PSMA) . It is a radioconjugate composed of PSMA-617, a human PSMA-targeting ligand, conjugated to the beta-emitting radioisotope lutetium-177 . It is used for the treatment of PSMA-positive metastatic castration-resistant prostate cancer (mCRPC) .


Synthesis Analysis

Vipivotide tetraxetan is synthesized using a non-cleavable peptide linker . The linker is used to connect the pharmacophore group Glutamate-urea-Lysine peptide to the PSMA-617 .


Molecular Structure Analysis

The molecular formula of Vipivotide tetraxetan is C49H71N9O16 . The active part of the radiopharmaceutical is lutetium-177, which is linked to a ligand that binds to PSMA .


Chemical Reactions Analysis

Upon intravenous administration of lutetium Lu 177 vipivotide tetraxetan, vipivotide tetraxetan targets and binds to PSMA-expressing tumor cells .

科学研究应用

Prostate Cancer Treatment

Vipivotide tetraxetan has been used in prostate cancer research . It is a promising prostate-specific membrane antigen-targeted theranostic agent . It is being developed by Advanced Accelerator Applications (a subsidiary of Novartis) for the treatment of prostate-specific membrane antigen (PSMA)-expressing metastatic prostate cancer .

Theranostic Approach

Vipivotide tetraxetan is a radioligand therapeutic agent . The active part of the radiopharmaceutical is lutetium-177, which is linked to a ligand that binds to PSMA . This theranostic approach improves patient selection and dosing accuracy .

Minimizing Drug Resistance

Radiopharmaceuticals like Vipivotide tetraxetan offer advantages over other cancer therapies . Their mechanism of action — blasting tumor cells with DNA-shredding radiation — minimizes drug resistance .

Combination Opportunities

Radiopharmaceuticals unlock rich combination opportunities, particularly with immunotherapies . This could potentially enhance the effectiveness of cancer treatment.

Visualization of Tumor Location

Radiopharmaceuticals allow investigators to visualize tumor location and therapy uptake . This is due to the use of imaging isotopes ahead of, or alongside, therapeutic isotopes .

Broadening Drug Targets

Radiopharmaceuticals also broaden the range of viable drug targets . Some radioactive isotopes are so potent that even low-expression targets may draw enough radioactive molecules to destroy the cancer cell .

Synthesis of Radioligands

Vipivotide tetraxetan Linker is a noncleavable peptide linker utilized in the synthesis of Vipivotide tetraxetan . This radioactive molecule is applied in the treatment of prostate cancer .

Market Potential

The strong efficacy data from Novartis’s marketed radiopharmaceuticals Lutathera for gastroenteropancreatic neuroendocrine tumors and Pluvicto (lutetium-177 vipivotide tetraxetan) for metastatic castration-resistant prostate cancer have triggered multi-billion-dollar biotech acquisitions . This indicates the significant market potential of Vipivotide tetraxetan.

安全和危害

Vipivotide tetraxetan is considered toxic and should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . The most common adverse reactions include fatigue, dry mouth, nausea, anemia, decreased appetite, and constipation .

属性

IUPAC Name

(2S)-2-[[(1S)-5-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H45N5O9/c34-19-20-8-12-23(13-9-20)29(41)36-27(18-21-10-11-22-5-1-2-6-24(22)17-21)30(42)35-16-4-3-7-25(31(43)44)37-33(47)38-26(32(45)46)14-15-28(39)40/h1-2,5-6,10-11,17,20,23,25-27H,3-4,7-9,12-16,18-19,34H2,(H,35,42)(H,36,41)(H,39,40)(H,43,44)(H,45,46)(H2,37,38,47)/t20?,23?,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWCOTSIOATVKA-MOTXCXSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1CN)C(=O)N[C@@H](CC2=CC3=CC=CC=C3C=C2)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H45N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vipivotide tetraxetan Linker

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vipivotide tetraxetan Linker
Reactant of Route 2
Vipivotide tetraxetan Linker
Reactant of Route 3
Vipivotide tetraxetan Linker
Reactant of Route 4
Vipivotide tetraxetan Linker
Reactant of Route 5
Vipivotide tetraxetan Linker
Reactant of Route 6
Vipivotide tetraxetan Linker

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。